1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol
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Overview
Description
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate thiol reagent under acidic or basic conditions to yield the desired pyrazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, reduced pyrazole derivatives, and substituted fluorophenyl-pyrazole compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl-pyrazole core but has different substituents, leading to distinct chemical and biological properties.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Biological Activity
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H10FN2OS and features a pyrazole ring substituted with a fluorophenyl group and a thiol group. Its structure facilitates various interactions that contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted on several synthesized pyrazolone derivatives, including this compound, revealed effective inhibition against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Microorganism Tested | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
E. coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. The IC50 values for this compound ranged from 0.08 to 12.07 mM in different cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Case Study: Inhibition of Cancer Cell Growth
In a study evaluating the effects of pyrazole derivatives on cancer cell lines, this compound demonstrated significant antiproliferative effects against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The growth inhibition percentages were recorded at 54.25% and 38.44%, respectively .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, influencing LPS-induced glial inflammation in BV-2 cells. In vivo studies have confirmed its efficacy in reducing microglial activation in models of neuroinflammation .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in its biological activities. The docking simulations suggest favorable binding affinities with tubulin and other relevant targets, supporting its role as an inhibitor of cell proliferation and inflammation .
Properties
CAS No. |
443919-31-1 |
---|---|
Molecular Formula |
C10H9FN2S |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-thione |
InChI |
InChI=1S/C10H9FN2S/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 |
InChI Key |
IZEVZCKAYJFLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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